![molecular formula C10H10N2O2 B1323380 ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 24334-19-8](/img/structure/B1323380.png)
ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Overview
Description
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a compound that falls within the broader class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle with a nitrogen atom. The ethyl ester group at the 2-position and the pyridine fusion give this compound unique chemical and physical properties, making it an interesting subject for various chemical studies and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related ethyl pyrrole-2-carboxylate derivatives has been achieved through various methods. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates were synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing a solvent-free approach . Another method involved the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with different hydrazine derivatives . These methods highlight the versatility and reactivity of the pyrrole ring, allowing for the introduction of various substituents to modify the compound's properties.
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using spectroscopic methods such as FT-IR, 1H NMR, and mass spectroscopy, complemented by quantum chemical calculations . These studies provide detailed insights into the electronic structure and confirm the formation of the desired products. For example, the vibrational analysis indicated the formation of dimers in the solid state through intermolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of ethyl pyrrole-2-carboxylate derivatives has been explored through various chemical reactions. The presence of the ester group allows for further functionalization and participation in multi-component reactions . For instance, ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates were used in a three-component spiro heterocyclization reaction . These reactions demonstrate the potential of ethyl pyrrole-2-carboxylate derivatives as building blocks in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl pyrrole-2-carboxylate derivatives have been characterized by various spectroscopic techniques and theoretical calculations . The thermodynamic parameters indicate that the formation of these compounds is generally exothermic and spontaneous at room temperature . Quantum chemical calculations, including density functional theory (DFT), have been employed to evaluate properties such as energy, oscillator strength, and absorption maxima of electronic transitions . Additionally, topological parameters from Atoms in Molecules (AIM) theory have been used to analyze the strength and nature of intermolecular interactions .
Scientific Research Applications
Synthesis and Antibacterial Activity
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate derivatives have been utilized in the synthesis of various chemical compounds. For instance, Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound demonstrating in vitro antibacterial activity (Toja et al., 1986).
Annulation Reactions and Synthetic Applications
The compound has been employed in annulation reactions for the synthesis of various heterocyclic structures. Zhu et al. (2003) reported the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).
Condensation with Other Chemical Compounds
The synthesis of ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates through condensation of ethyl azidoacetate with 4-formylquinolines has been reported by Molina et al. (1993). This methodology was also used for synthesizing 2,2'-bis(ethoxycarbonyl)-4,4'-bi-3H-pyrrolo[2,3-c]-quinoline and 1,4-bis(2-ethoxycarbonyl)-3H-pyrrolo[2,3-c]quinolin-4-yl benzene (Molina et al., 1993).
Development of Pyrazolo[3,4-b]pyridines
Ghaedi et al. (2015) developed a method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, highlighting its utility in the preparation of new N-fused heterocycles (Ghaedi et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been reported to have inhibitory activity against janus kinase (jak) enzymes .
Mode of Action
It is suggested that the nh moiety at the c4-position of similar compounds is critical for jak inhibition .
Biochemical Pathways
Compounds with similar structures have been reported to influence pathways related to glucose metabolism .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Similar compounds have been reported to reduce blood glucose levels, suggesting potential applications in the treatment of disorders involving elevated plasma blood glucose .
Action Environment
It is generally recommended to store the compound in a dry room at normal temperature to maintain its stability .
properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-6-9(7)12-8/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQJRVCTFVYPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618424 | |
Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24334-19-8 | |
Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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